molecular formula C10H15NO B13663737 (2-Amino-3-isopropylphenyl)methanol

(2-Amino-3-isopropylphenyl)methanol

Cat. No.: B13663737
M. Wt: 165.23 g/mol
InChI Key: ZWNNCQRUINNQSY-UHFFFAOYSA-N
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Description

(2-Amino-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO It features a phenyl ring substituted with an amino group at the second position, an isopropyl group at the third position, and a methanol group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-isopropylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-3-isopropylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Isopropylphenyl)methanol using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogenation reactors. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-isopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-Amino-3-isopropylphenyl)aldehyde or (2-Amino-3-isopropylphenyl)carboxylic acid.

    Reduction: Formation of (2-Amino-3-isopropylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Amino-3-isopropylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Amino-3-isopropylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-3-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (2-Amino-4-isopropylphenyl)methanol: Isomer with the isopropyl group at the fourth position.

    (2-Amino-3-isopropylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(2-Amino-3-isopropylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2-amino-3-propan-2-ylphenyl)methanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6,11H2,1-2H3

InChI Key

ZWNNCQRUINNQSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1N)CO

Origin of Product

United States

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